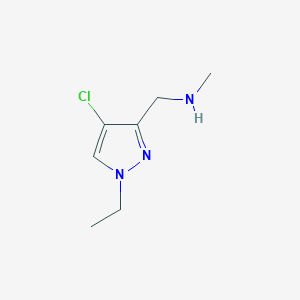

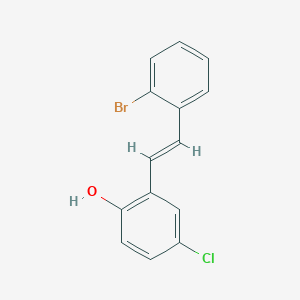

2-Bromo-5-fluorophenylisocyanate

Overview

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds similar to 2-Bromo-5-fluorophenylisocyanate is a topic of interest in several studies. For instance, the synthesis of halogen-rich pyridines was described using halogen dance reactions, which could be analogous to potential synthetic routes for 2-Bromo-5-fluorophenylisocyanate . Additionally, the synthesis of related compounds through heterocyclization and cross-coupling reactions has been reported, which might offer insights into the synthesis of 2-Bromo-5-fluorophenylisocyanate .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-5-fluorophenylisocyanate has been studied using various spectroscopic and computational methods. For example, the molecular structure and vibrational frequencies of a bromo-fluorophenyl compound were investigated using Gaussian09 software, which could be relevant for understanding the structure of 2-Bromo-5-fluorophenylisocyanate . The crystal structures of bromo-fluorophenyl derivatives have also been elucidated, providing insights into the potential molecular geometry and intermolecular interactions of 2-Bromo-5-fluorophenylisocyanate .

Chemical Reactions Analysis

The reactivity of bromo-fluorophenyl compounds in various chemical reactions has been documented. For instance, the intramolecular electrocyclic reactions of brominated compounds have been clarified, which might suggest possible reactivity patterns for 2-Bromo-5-fluorophenylisocyanate . Moreover, the radiosynthesis of fluoropyridines from bromo-fluoropyridine precursors indicates the potential for radiochemical applications of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related bromo-fluorophenyl compounds have been characterized. For example, the synthesis of a morpholinol derivative from a bromo-fluorophenyl ketone was achieved with high yield, indicating the potential stability and reactivity of the bromo-fluorophenyl moiety under various conditions . The practical synthesis of a bromobiphenyl derivative also sheds light on the handling and reactivity of bromo-fluorophenyl compounds, which could be extrapolated to 2-Bromo-5-fluorophenylisocyanate .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-5-fluorophenylisocyanate serves as an intermediate in various chemical synthesis processes. For example, it has been utilized in the synthesis of 2-aryl-3-fluoro-5-silylthiophenes through a cascade reactive sequence involving S(N)2'-type reactions and [2,3]sigmatropic rearrangement, highlighting its utility in constructing complex thiophene structures with potential applications in materials science and organic electronics (Hirotaki & Hanamoto, 2013).

Pharmaceutical and Biological Applications

In the pharmaceutical domain, derivatives of 2-bromo-5-fluorophenyl compounds have been explored for their bioactive properties. For instance, various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene have been synthesized, demonstrating moderate to good yields and potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Environmental and Sensory Applications

Furthermore, 2-bromo-5-fluorophenyl derivatives have been employed in the development of fluorescent probes for environmental and biological sensing. A study detailed the creation of a ratiometric fluorescent probe for detecting hydrazine, a hazardous substance, in biological and water samples. This probe, synthesized using a 4-bromobutyryl group as the recognition site, showcases the adaptability of 2-bromo-5-fluorophenyl derivatives in crafting sensitive and selective sensors for environmental monitoring and safety assessments (Zhu et al., 2019).

Safety and Hazards

2-Bromo-5-fluorophenylisocyanate is classified as dangerous according to the GHS06 pictogram . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

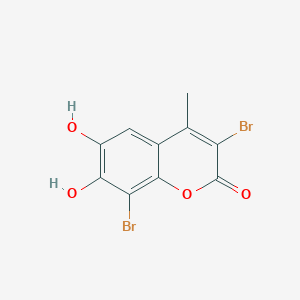

IUPAC Name |

1-bromo-4-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCNLWWTRCCGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorophenylisocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol](/img/structure/B3033202.png)

![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)